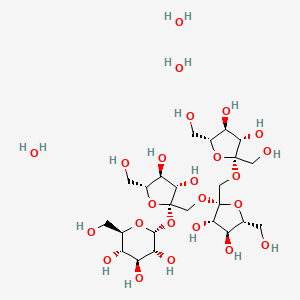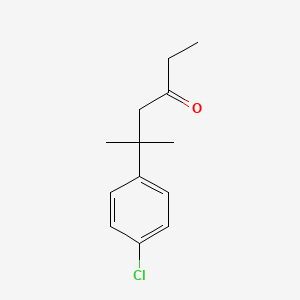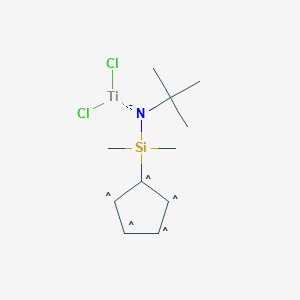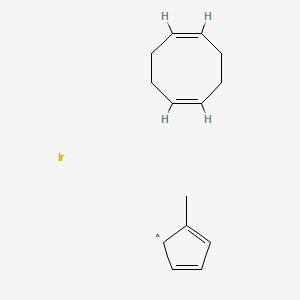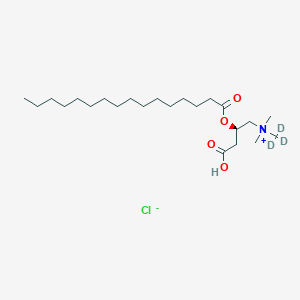
Palmitoyl-L-carnitine-d3Hydrochloride
説明
Synthesis Analysis
The synthesis of Palmitoyl-L-carnitine-d3 Hydrochloride involves a complex biochemical pathway. A study by (Prashad et al., 2002) describes an efficient and safe method for synthesizing a related compound, Carnitine Palmitoyltransferase I inhibitor. This process likely shares similarities with the synthesis of Palmitoyl-L-carnitine-d3 Hydrochloride.
Molecular Structure Analysis
The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride is closely related to carnitine and palmitoyl-CoA. (Tomita et al., 1974) provide insights into the crystal and molecular structure of DL-carnitine hydrochloride, which can be extrapolated to understand the structure of Palmitoyl-L-carnitine-d3 Hydrochloride.
Chemical Reactions and Properties
Palmitoyl-L-carnitine-d3 Hydrochloride participates in various biochemical reactions, particularly those involving fatty acid metabolism. (Fritz & Yue, 1963) discuss the role of carnitine acyltransferase in the formation of acylcarnitines, a process that is fundamental to the function of Palmitoyl-L-carnitine-d3 Hydrochloride.
Physical Properties Analysis
The physical properties of Palmitoyl-L-carnitine-d3 Hydrochloride, such as its phase behavior in different environments, can be inferred from studies like the one by (Stinson, 1990) which examines the behavior of palmitoyl carnitine in buffer solutions.
Chemical Properties Analysis
The chemical properties of Palmitoyl-L-carnitine-d3 Hydrochloride are closely linked to its function in biological systems. (Levitsky & Skulachev, 1972) explored the role of carnitine in transporting fatty acids into mitochondria, highlighting the significance of its chemical properties in biological processes.
科学的研究の応用
1. Drug Delivery Systems
- Summary of Application: Palmitoyl-L-carnitine (pC) is used as a model molecule in the synthesis of nanoemulsions (NE), which are lipid nanocarriers that can efficiently load hydrophobic active compounds .
- Methods of Application: NEs are prepared by the solvent injection technique and design of experiments (DoE) using a two-level fractional factorial design (FFD) as a model was implemented for designing pC-loaded NE .
- Results: The optimal composition for NE, named pC-NE U, incorporated pC in a very efficient manner, with high entrapment efficiency (EE) and loading capacity . The biodistribution study showed that pC-NE U formulation was predominantly concentrated in the liver, with minimal accumulation in spleen, stomach, and kidneys .
2. Treatment of Pancreatic Cancer
- Summary of Application: Palmitoyl-DL-carnitine chloride is used in combination with Gemcitabine Elaidate for the treatment of pancreatic cancer .
- Methods of Application: The combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency in both 2D and 3D in vitro models of pancreatic tumors .
- Results: The results indicate the successful development of a nano-liposomal carrier incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a more effective approach for the treatment of pancreatic cancer .
3. Effects on Vascular Endothelium
- Summary of Application: Palmitoyl-L-carnitine, which accumulates in ischemic heart, affects cellular functions of vascular endothelium in the ischemic area .
4. Intracellular Calcium Regulation
- Summary of Application: Palmitoyl-L-carnitine (palcar), which accumulates in ischemic heart, affects cellular functions of vascular endothelium in the ischemic area . It has a novel action on human vascular endothelial cells as a potential agonist of receptors for sphingosine-1-phosphate .
- Methods of Application: The study examined the effects of palcar on intracellular Ca2+ concentration in vascular endothelial cells .
- Results: Application of palcar at a concentration range between 0.3 and 3 M elevated intracellular Ca2+ concentration in human vascular endothelial cells .
5. Energy Generation
- Summary of Application: Palmitoyl-L-carnitine is involved in the metabolism of fatty acids during the tricarboxylic acid cycle (TCA), where fatty acids undergo a process known as β-oxidation to produce energy in the form of ATP .
6. Absorption Enhancement
Safety And Hazards
将来の方向性
Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine . It has potential applications in the study of fatty acid oxidation and energy production, as well as in the study of lecithin:cholesterol acyltransferase activity and intestinal absorption of certain antibiotics .
特性
IUPAC Name |
[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-HZBHYVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl-L-carnitine-d3Hydrochloride | |
CAS RN |
1334532-26-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



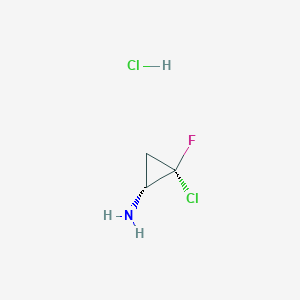
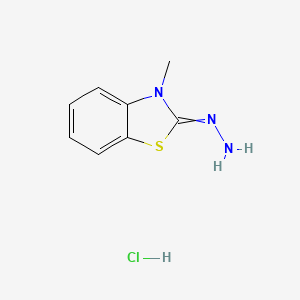

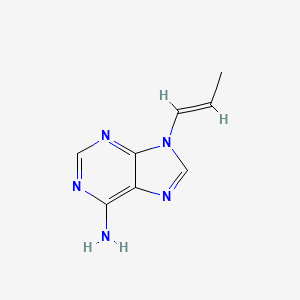
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)
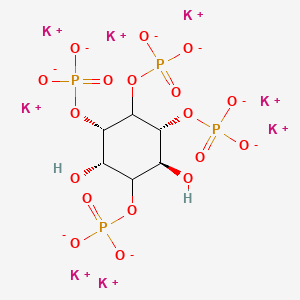
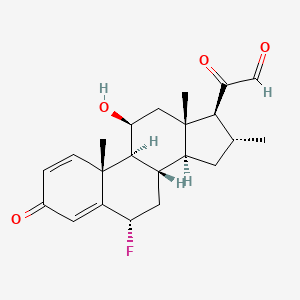
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
